

# CAS number for 1-Methoxypiperidin-4-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Methoxypiperidin-4-one**

Cat. No.: **B179640**

[Get Quote](#)

An in-depth technical guide on **1-Methoxypiperidin-4-one** is not available at this time. Initial searches for the CAS number and related technical data for "**1-Methoxypiperidin-4-one**" did not yield specific results for this compound. Instead, the searches consistently retrieved information for a structurally similar but distinct compound, 1-Methyl-4-piperidone, which has the CAS number 1445-73-4.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

It is crucial to distinguish between the "methoxy" (-OCH<sub>3</sub>) group requested and the "methyl" (-CH<sub>3</sub>) group found in the available data. This fundamental difference in the chemical structure results in different chemical properties and biological activities.

Due to the lack of specific information for **1-Methoxypiperidin-4-one**, this guide will instead provide a comprehensive overview of the well-documented compound, 1-Methyl-4-piperidone, which may serve as a relevant point of comparison for researchers interested in related structures.

## Technical Guide: 1-Methyl-4-piperidone

CAS Number: 1445-73-4[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Synonyms: N-Methyl-4-piperidone, 1-Methyl-4-piperidinone, 1-Methyl-4-oxopiperidine[\[1\]](#)[\[3\]](#)[\[5\]](#)

## Physicochemical Properties

1-Methyl-4-piperidone is a clear to yellow or orange liquid.[\[2\]](#) Its key physicochemical properties are summarized in the table below.

| Property          | Value                                 | Reference                                                                       |
|-------------------|---------------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula | C <sub>6</sub> H <sub>11</sub> NO     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> |
| Molar Mass        | 113.16 g/mol                          | <a href="#">[3]</a> <a href="#">[5]</a>                                         |
| Density           | 0.92–0.98 g/cm <sup>3</sup> (at 20°C) | <a href="#">[3]</a>                                                             |
| Boiling Point     | 55–60 °C (at 11 mmHg)                 | <a href="#">[4]</a>                                                             |
| Refractive Index  | 1.4590 to 1.4630 (at 20°C)            | <a href="#">[2]</a>                                                             |
| Solubility        | Miscible in water                     | <a href="#">[4]</a>                                                             |

## Synthesis

Several synthetic routes for 1-Methyl-4-piperidone have been reported. One of the earliest and most cited methods was developed by Samuel M. McElvain in 1948. This synthesis involves a multi-step process.[\[3\]](#)

A common synthetic pathway is the Dieckmann cyclization.[\[3\]](#)[\[6\]](#) This involves the intramolecular condensation of a diester in the presence of a base to form a  $\beta$ -keto ester, which is then hydrolyzed and decarboxylated to yield the target ketone.

A specific protocol for the synthesis of N-methyl-4-piperidone involves the following steps:

- Michael Addition: Reaction of methyl acrylate with methylamine gas.[\[4\]](#)
- Dieckmann Cyclization: The resulting product undergoes cyclization.[\[4\]](#)
- Decarboxylation: The cyclic intermediate is decarboxylated to yield 1-Methyl-4-piperidone.[\[4\]](#)

Another reported synthesis involves the reaction of diethyl 1,3-acetonedicarboxylate with formaldehyde and methylamine in the presence of a catalyst and p-toluenesulfonic acid, followed by hydrolysis and decarboxylation with hydrochloric acid.[\[7\]](#)

## Applications in Drug Development and Medicinal Chemistry

1-Methyl-4-piperidone is a versatile building block in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[\[3\]](#)[\[4\]](#) The piperidin-4-one scaffold is a known pharmacophore with diverse biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Some examples of pharmaceuticals synthesized using 1-Methyl-4-piperidone as a starting material or intermediate include:

- Pimavanserin: An atypical antipsychotic.[\[3\]](#)
- Naratriptan: A triptan-class drug for the treatment of migraine headaches.[\[3\]](#)
- Bamipine: An antihistamine.[\[3\]](#)[\[4\]](#)
- Mebhydrolin: An antihistamine.[\[3\]](#)

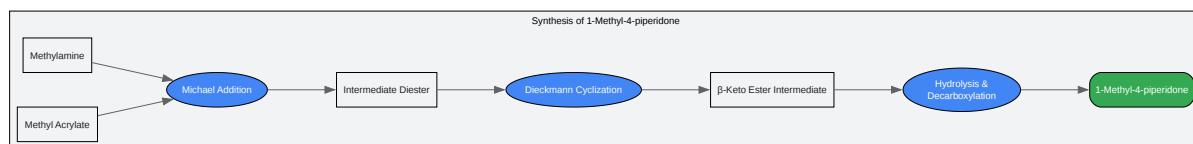
The reactivity of the carbonyl group and the presence of the N-methyl group make it a valuable precursor for creating complex heterocyclic structures, such as spiro-heterocycles with potential antimycobacterial properties.[\[11\]](#)[\[12\]](#)

## Experimental Protocols

While a specific, detailed experimental protocol for a single application is not provided in the search results, the general procedures for reactions involving piperidones are described. For instance, the synthesis of N-acylated and N-alkylated derivatives of related piperidine structures involves standard organic chemistry techniques.[\[13\]](#)

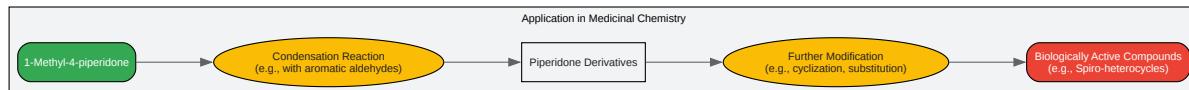
General N-Acylation Protocol (Example):

- Dissolve the piperidine derivative in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
- Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
- Cool the mixture to 0°C.
- Add the desired acyl chloride or acid anhydride dropwise.


- Allow the reaction to warm to room temperature and stir for 2-16 hours.[13]

General N-Alkylation Protocol (Example):

- Dissolve the piperidine derivative in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).
- Add a mild base, such as potassium carbonate.
- Add the alkyl halide (e.g., ethyl iodide, benzyl bromide).
- Heat the mixture and stir for 6-24 hours.[13]


## Signaling Pathways and Logical Relationships

The provided search results do not contain specific information about signaling pathways directly involving 1-Methyl-4-piperidone. However, a logical workflow for its use in synthetic chemistry can be visualized.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 1-Methyl-4-piperidone via Dieckmann cyclization.



[Click to download full resolution via product page](#)

Caption: General workflow for the use of 1-Methyl-4-piperidone in drug synthesis.

## Safety Information

1-Methyl-4-piperidone is a flammable liquid and vapor.<sup>[1]</sup> It is also classified as an irritant, and contact with skin and eyes should be avoided.<sup>[4]</sup> Appropriate personal protective equipment, such as gloves and eye/face protection, should be worn when handling this chemical.

In conclusion, while information on **1-Methoxypiperidin-4-one** is not readily available, the closely related compound 1-Methyl-4-piperidone is a well-characterized and important intermediate in medicinal chemistry. Researchers interested in the former may find the properties and reactivity of the latter to be a useful reference point. It is recommended to verify the identity of the target compound through analytical methods if there is any ambiguity.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-piperidone, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]

- 5. 4-Piperidinone, 1-methyl- [webbook.nist.gov]
- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. chemrevlett.com [chemrevlett.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [CAS number for 1-Methoxypiperidin-4-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179640#cas-number-for-1-methoxypiperidin-4-one\]](https://www.benchchem.com/product/b179640#cas-number-for-1-methoxypiperidin-4-one)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)